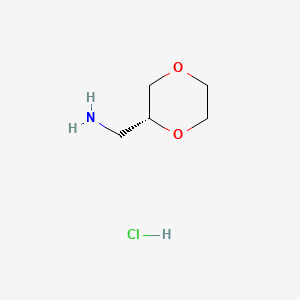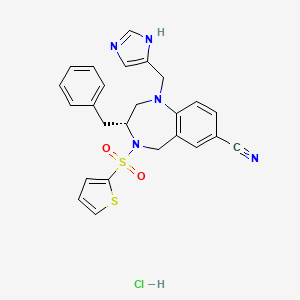
(r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
Overview
Description
®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a methyl group attached to the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane, which acts as a catalyst. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid often employs large-scale esterification processes. These processes utilize similar reagents and conditions as laboratory-scale syntheses but are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in achieving high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The amino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted amino acids
Scientific Research Applications
®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to active sites. The methyl group provides hydrophobic interactions that enhance the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-((Methoxycarbonyl)amino)-3-methylbutanoic acid: Lacks the ®-configuration, leading to different stereochemical properties.
2-((Methoxycarbonyl)amino)-3-ethylbutanoic acid: Contains an ethyl group instead of a methyl group, affecting its reactivity and binding properties.
2-((Methoxycarbonyl)amino)-3-methylpentanoic acid: Has an extended carbon chain, influencing its solubility and interaction with biological targets
Uniqueness
®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions. The presence of the methoxycarbonyl group also provides distinct chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651353 | |
| Record name | N-(Methoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171567-86-5 | |
| Record name | N-(Methoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)
![(7-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B591796.png)












